METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Overview
Description
Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These fluorinated groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(2-PHENYLACETAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar reactivity.
Trifluoromethoxy derivatives: Compounds with trifluoromethoxy groups exhibit comparable chemical properties.
Uniqueness
Methyl 3,3,3-trifluoro-N-(phenylacetyl)-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is unique due to the combination of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-[4-(trifluoromethoxy)anilino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-30-16(29)17(18(20,21)22,27-15(28)11-12-5-3-2-4-6-12)26-13-7-9-14(10-8-13)31-19(23,24)25/h2-10,26H,11H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIMOSVXBHNNOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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